molecular formula C24H31N3O3 B4054919 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol

Cat. No.: B4054919
M. Wt: 409.5 g/mol
InChI Key: PUPJUOFXSFHWKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol is a complex organic compound that features a piperazine ring, an indole moiety, and a hydroxyethyl group

Scientific Research Applications

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the piperazine ring and the hydroxyethyl group. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the indole or piperazine rings.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl ring.

Mechanism of Action

The mechanism of action of 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-amine
  • 1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-thiol

Uniqueness

1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-(2-hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O3/c1-30-22-8-6-19(7-9-22)24-16-20-4-2-3-5-23(20)27(24)18-21(29)17-26-12-10-25(11-13-26)14-15-28/h2-9,16,21,28-29H,10-15,17-18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUPJUOFXSFHWKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3N2CC(CN4CCN(CC4)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Reactant of Route 2
Reactant of Route 2
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Reactant of Route 3
Reactant of Route 3
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Reactant of Route 4
Reactant of Route 4
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Reactant of Route 5
Reactant of Route 5
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol
Reactant of Route 6
1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-[2-(4-methoxyphenyl)indol-1-yl]propan-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.